molecular formula C10H13N B3057175 1-Benzylazetidine CAS No. 7730-39-4

1-Benzylazetidine

Cat. No. B3057175
CAS RN: 7730-39-4
M. Wt: 147.22 g/mol
InChI Key: DHKHRPLFCUZKQV-UHFFFAOYSA-N
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Description

1-Benzylazetidine is a chemical compound with the molecular formula C11H13NO2 . It is a derivative of azetidine, a four-membered heterocycle used in organic synthesis and medicinal chemistry .


Synthesis Analysis

Azetidines can be prepared by various methods such as cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams . A specific synthesis method for 1-Benzylazetidine is not found in the search results.


Molecular Structure Analysis

The molecular structure of 1-Benzylazetidine consists of a four-membered azetidine ring with a benzyl group attached . The exact structure could not be found in the search results.


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Specific chemical reactions involving 1-Benzylazetidine are not found in the search results.


Physical And Chemical Properties Analysis

1-Benzylazetidine has a molecular weight of 191.23 . Other specific physical and chemical properties are not found in the search results.

Scientific Research Applications

Chymase Inhibitors

1-Benzylazetidine derivatives have been explored for their potential as chymase inhibitors. A study by Aoyama et al. (2001) synthesized and evaluated 3-benzylazetidine-2-one derivatives, identifying compounds that exhibited significant inhibition of human chymase and improved stability in human plasma (Aoyama et al., 2001).

Polymerization Studies

The ring-opening polymerization of 1-Benzylazetidine has been investigated, with findings suggesting its potential in the development of novel polymers. Research by Hashimoto and Yamashita (1986) explored this process, yielding a white, powdery polymer, and revealing details about the polymerization mechanism and kinetics (Hashimoto & Yamashita, 1986).

Synthesis of Azetidine Derivatives

Marinetti et al. (2000) reported the enantioselective preparation of 2,4‐disubstituted azetidines from optically pure anti-1,3-diols using 1-Benzylazetidine derivatives. This process facilitated the synthesis of chiral N-arylazetidines and other complex molecules (Marinetti et al., 2000).

Biotransformations of Azetidine Derivatives

A study by Leng et al. (2009) demonstrated the efficient and enantioselective biotransformations of racemic 1-benzylazetidine-2-carbonitriles. This work has implications for the synthesis of chiral azetidine derivatives with potential pharmaceutical applications (Leng et al., 2009).

Development of Pharmaceutical Intermediates

Reddy et al. (2011) emphasized the optimized synthesis of 1-Benzylazetidin-3-ol, an intermediate important for the production of azetidine derivatives. This research highlighted a cost-effective and efficient process suitable for industrial-scale production (Reddy et al., 2011).

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry. Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely focus on further understanding their synthesis, reactivity, and applications .

properties

IUPAC Name

1-benzylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-5-10(6-3-1)9-11-7-4-8-11/h1-3,5-6H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKHRPLFCUZKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340230
Record name 1-Benzylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylazetidine

CAS RN

7730-39-4
Record name 1-Benzylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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